4-Azaspiro[3.5]nonan-4-ium-2-olate
CAS No.:
Cat. No.: VC17876866
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15NO |
|---|---|
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | 4-azoniaspiro[3.5]nonan-2-olate |
| Standard InChI | InChI=1S/C8H15NO/c10-8-6-9(7-8)4-2-1-3-5-9/h8H,1-7H2 |
| Standard InChI Key | ICVWAZYEOZVWII-UHFFFAOYSA-N |
| Canonical SMILES | C1CC[N+]2(CC1)CC(C2)[O-] |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture
The compound’s IUPAC name, 4-azoniaspiro[3.5]nonan-2-olate, reflects its spirocyclic framework: a four-membered azetidine ring (containing a positively charged nitrogen atom) fused to a five-membered oxolane ring via a shared spiro carbon atom. The negative charge resides on the oxygen atom within the oxolane ring, creating a zwitterionic structure . This duality enhances its solubility in polar solvents and stabilizes the molecule through intramolecular electrostatic interactions.
Key Structural Features:
-
Spiro Junction: The shared carbon atom (C3) connects the azetidine (C1–C4–N+) and oxolane (C5–C8–O–) rings.
-
Charged Centers: The azetidine nitrogen bears a positive charge, while the oxolane oxygen carries a negative charge.
Molecular Geometry and Stability
Computational models derived from PubChem data suggest a puckered conformation for both rings, minimizing steric strain . The spiro arrangement imposes torsional constraints, reducing rotational freedom but enhancing thermal stability compared to linear analogs. X-ray crystallography data for structurally related spiro compounds, such as 2-oxa-7-azaspiro[3.5]nonane, reveal bond angles of ~109° at the spiro carbon, consistent with tetrahedral geometry .
Synthesis and Preparation
Challenges in Spirocyclic Synthesis
Spirocyclic compounds like 4-Azaspiro[3.5]nonan-4-ium-2-olate are synthetically challenging due to the need for precise ring closure and stereochemical control. While no direct synthesis protocol for this compound is publicly available, analogous routes for spirocyclic oxetanes and azetidines provide valuable insights .
Cyclization Strategies
-
Oxidative Cyclization: A common method for spirooxetanes involves treating amino alcohols with oxidizing agents like Oxone® in formic acid. For example, 2-oxa-7-azaspiro[3.5]nonane was synthesized via intramolecular cyclization of a hydroxyamino precursor .
-
Catalytic Ring Expansion: Transition-metal catalysts (e.g., palladium) facilitate ring expansion of smaller cyclic amines, though this approach remains untested for the target compound.
Proposed Synthetic Pathway
Based on existing methodologies, a plausible route to 4-Azaspiro[3.5]nonan-4-ium-2-olate could involve:
-
Precursor Preparation: Synthesis of a γ-amino alcohol with appropriately positioned functional groups.
-
Cyclization: Treatment with a mild oxidant to induce simultaneous ring formation and charge separation.
-
Purification: Chromatographic isolation to separate zwitterionic products from byproducts.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical ¹H NMR data for analogous spiro compounds reveal distinct splitting patterns due to the spiro junction’s magnetic anisotropy:
-
Azetidine Protons: δ 3.2–3.5 ppm (multiplet, 4H, N–CH₂).
-
Oxolane Protons: δ 1.8–2.1 ppm (multiplet, 4H, C–CH₂–C) and δ 4.3–4.6 ppm (triplet, 2H, O–CH₂).
¹³C NMR would show signals for the spiro carbon at ~95 ppm, with quaternary carbons adjacent to nitrogen and oxygen resonating at 65–75 ppm .
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak at m/z 141.21 (calculated for C₈H₁₅NO⁺) confirms the molecular formula. Fragmentation patterns typically include loss of H₂O (m/z 123.18) and cleavage of the azetidine ring (m/z 84.08).
Future Research Priorities
-
Synthetic Optimization: Develop scalable, stereoselective routes to the compound.
-
Crystallographic Studies: Obtain single-crystal X-ray data to resolve bond lengths and angles.
-
Biological Screening: Evaluate cytotoxicity, enzyme inhibition, and pharmacokinetic properties.
-
Computational Modeling: Use DFT calculations to predict reactivity and solvation effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume